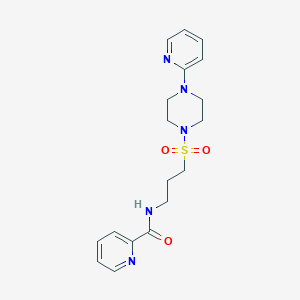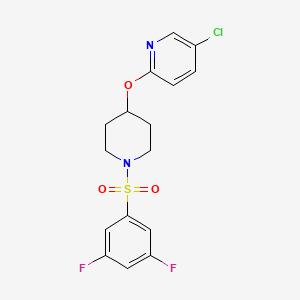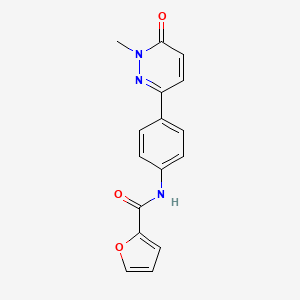
N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthyridine derivatives typically involves multistep chemical reactions, starting from basic aromatic compounds or nitriles. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a related compound, was synthesized through substitution and hydrolysis steps, showcasing the complexity and efficiency of methods used to create these compounds (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of one or more nitrogen atoms within the naphthyridine ring system, contributing to the compound's potential biological activities. Advanced techniques like NMR and MS are typically employed to confirm the structure of synthesized compounds, ensuring the presence of desired functional groups and the overall molecular framework.
Chemical Reactions and Properties
Naphthyridine derivatives undergo various chemical reactions, primarily influenced by substituents on the naphthyridine core. Their reactivity can be tailored for specific applications, such as antibacterial agents, by modifying substituents at strategic positions on the molecule to enhance biological activity and solubility (Egawa et al., 1984).
Applications De Recherche Scientifique
Antibacterial Agents
Research on naphthyridine derivatives has shown significant promise in the development of new antibacterial agents. For instance, pyridonecarboxylic acids, structurally related to naphthyridine derivatives, have demonstrated potent antibacterial activity. These compounds have been found to be more active than enoxacin in vitro and in vivo, suggesting their potential as advanced antibacterial agents (Egawa et al., 1984). Additionally, novel arylfluoronaphthyridine antibacterial agents have been synthesized, showing excellent in vitro potency and in vivo efficacy, highlighting the relevance of fluoro-substituted naphthyridine derivatives in combating bacterial infections (Chu et al., 1986).
Anticancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been investigated for their cytotoxic activity against various cancer cell lines. These studies have revealed potent cytotoxicity, with some derivatives demonstrating significant inhibitory effects against murine leukemia and lung carcinoma. This suggests the potential application of naphthyridine derivatives in cancer therapy (Deady et al., 2005).
Material Science
In the realm of materials science, naphthyridine derivatives have been explored for their potential applications in the synthesis of novel polyamides. These compounds exhibit good solubility in organic solvents, high thermal stability, and favorable mechanical properties, making them suitable for various advanced applications (Gutch, Banerjee, & Jaiswal, 2003).
Propriétés
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHZALPNGBJYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


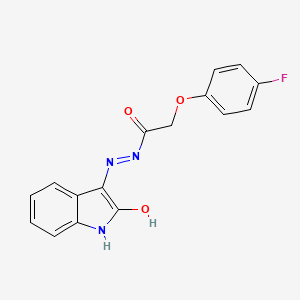
![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)
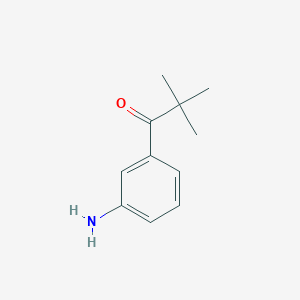
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)
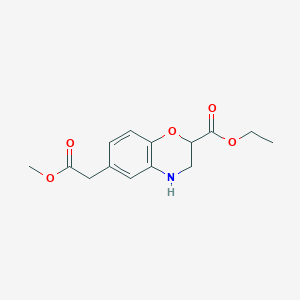
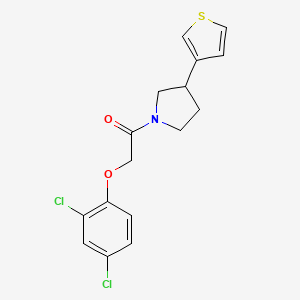
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)
